
Pyrrolidine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-3-sulfonyl fluoride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-sulfonyl fluoride typically involves the reaction of pyrrolidine with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, which facilitates the substitution reaction to form the sulfonyl fluoride derivative.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also integral to the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or sulfide derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development for conditions such as cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which pyrrolidine-3-sulfonyl fluoride exerts its effects is primarily through the inhibition of enzyme activity. The sulfonyl fluoride group reacts with the active site of enzymes, forming a covalent bond that inactivates the enzyme. This mechanism is particularly effective against serine proteases, where the compound binds to the serine residue in the active site, preventing substrate binding and subsequent enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidine-2-sulfonyl fluoride
- Pyrrolidine-4-sulfonyl fluoride
- Pyrrolidine-3-sulfonamide
Comparison: Pyrrolidine-3-sulfonyl fluoride is unique in its specific reactivity and inhibition profile compared to its analogs. For instance, pyrrolidine-2-sulfonyl fluoride and pyrrolidine-4-sulfonyl fluoride may exhibit different reactivity due to the position of the sulfonyl fluoride group on the pyrrolidine ring. Pyrrolidine-3-sulfonamide, while similar, lacks the fluoride group, resulting in different chemical properties and biological activities.
Eigenschaften
IUPAC Name |
pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAZTFAOJJQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
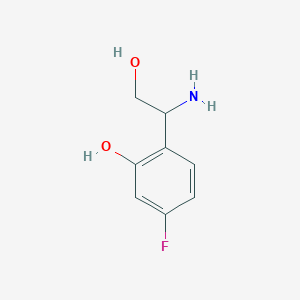
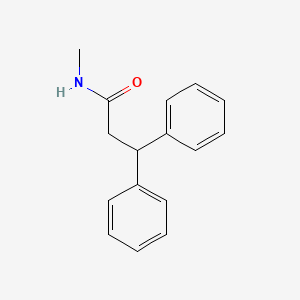
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
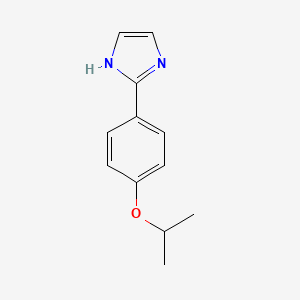
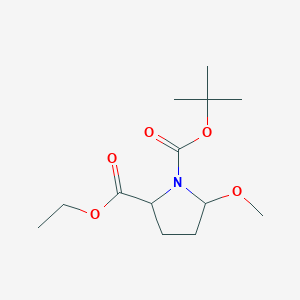


![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
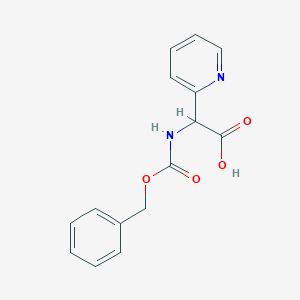
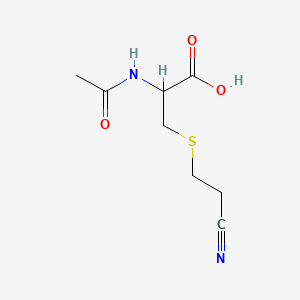
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
